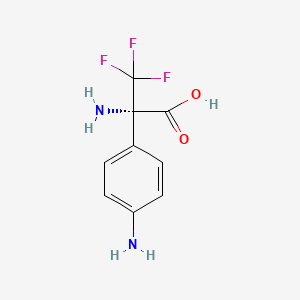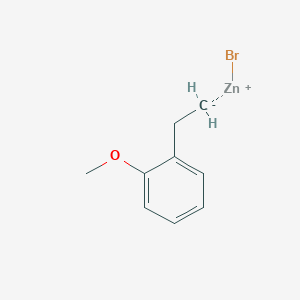
2-Methoxyphenethylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenethylzinc bromide . This organozinc compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that is often employed in the preparation of various complex molecules due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxyphenethylzinc bromide is typically prepared by the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2-methoxyphenethyl bromide is reacted with zinc dust in tetrahydrofuran. The reaction mixture is stirred and maintained at a controlled temperature to ensure complete conversion of the starting material to the desired organozinc compound.
化学反応の分析
Types of Reactions: 2-Methoxyphenethylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere.
Substitution: Involves electrophiles such as alkyl halides or acyl chlorides, with the reaction carried out in tetrahydrofuran or other suitable solvents.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with other organometallic reagents.
Substituted Aromatics: Formed from substitution reactions with electrophiles.
科学的研究の応用
2-Methoxyphenethylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Catalysis: It is used in the development of new catalytic processes for organic transformations.
作用機序
The mechanism of action of 2-Methoxyphenethylzinc bromide involves the transfer of its organic group to an electrophilic substrate. This transfer is facilitated by the nucleophilic nature of the organozinc compound, which readily reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
類似化合物との比較
Phenethylzinc bromide: Similar in structure but lacks the methoxy group.
2-Methoxyphenylzinc bromide: Similar but with the zinc attached directly to the aromatic ring.
2-Methoxyphenethylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness: 2-Methoxyphenethylzinc bromide is unique due to the presence of both the methoxy group and the phenethyl group, which provide distinct reactivity and selectivity in organic synthesis. The methoxy group can influence the electronic properties of the compound, making it more reactive towards certain electrophiles compared to its analogs.
特性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
bromozinc(1+);1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZMPGZEQNKLXQEF-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=CC=C1C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13907085.png)






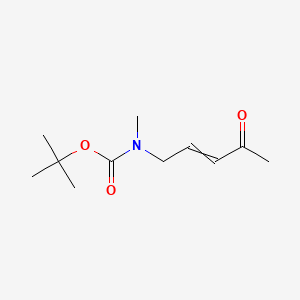
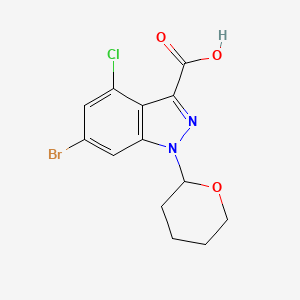
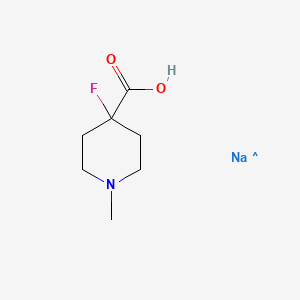
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
